Terazosin vs. Doxazosin: Comparable Antihypertensive Efficacy with a Higher Required Dose
A multicenter, double-blind study directly compared the antihypertensive efficacy of terazosin and doxazosin. Both drugs achieved similar therapeutic success rates, but terazosin required a significantly higher mean daily dose to achieve this comparable effect [1].
| Evidence Dimension | Antihypertensive therapeutic success rate (normalized blood pressure ≤90 mmHg) and required daily dose |
|---|---|
| Target Compound Data | Therapeutic success: 64% (18 of 28 patients). Normalized BP: 57% (16 of 28). Mean final daily dose: 5.6 mg. |
| Comparator Or Baseline | Doxazosin: Therapeutic success: 73% (19 of 26). Normalized BP: 65% (17 of 26). Mean final daily dose: 2.4 mg. |
| Quantified Difference | Terazosin's therapeutic success rate was 9 percentage points lower (64% vs. 73%) and required a 133% higher mean daily dose (5.6 mg vs. 2.4 mg) than doxazosin. |
| Conditions | Multicenter, double-blind, randomized controlled trial in patients with systemic hypertension. |
Why This Matters
For procurement in hypertension research, this indicates that while terazosin is an effective antihypertensive, it is less potent on a per-milligram basis than doxazosin, which may influence study design regarding dosing and comparator selection.
- [1] Hayduk K, et al. Antihypertensive effects of doxazosin in systemic hypertension and comparison with terazosin. Am J Cardiol. 1987 May 29;59(14):95G-98G. View Source
